トリス(トリメチルシリルメチル)ボラン

説明

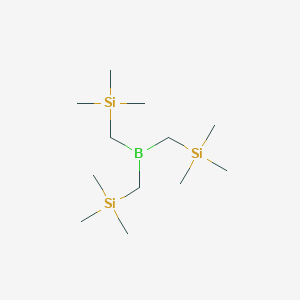

Tris(trimethylsilylmethyl)borane is an organoboron compound with the molecular formula C12H33BSi3 It is known for its unique structure, where a boron atom is bonded to three trimethylsilylmethyl groups

科学的研究の応用

プラスチック生産におけるルイス超酸

トリス(オルト-カルボラニル)ボランは、トリス(トリメチルシリルメチル)ボランと類似した化合物であり、最先端のルイス超酸である . この化合物は、競合する化合物よりも反応性が高く、アクセスしやすい効率的で、環境にやさしい . この化合物は、最も一般的なプラスチックの製造に用途がある . 製造がより効率的で、環境に優しく、製造コストを数十億ドル削減できる可能性がある .

有機合成における触媒

ホウ素ベースの触媒は、有機合成の分野でますます注目を集めている . ハロゲン化トリアリールボランを主族ルイス酸触媒として使用することは、魅力的な戦略である . これらは長年にわたって、多くの変換に適用されてきており、それらは標準的な触媒と比較しても遜色ないか、むしろ優れた性能を発揮する可能性がある .

ボラン合成

ボラン合成は重要な研究分野であり、特にトリス(ペンタフルオロフェニル)ボラン[B(C6F5)3]およびその他のハロゲン化トリアリールボランに焦点を当てた方法が開発されている . 触媒として使用されるこれらのホウ素ルイス酸は、前例のない化学変換を数多く実現したり、既存の反応の効率を向上させたりすることができます .

ルイス塩基との反応性

作用機序

Target of Action

Tris(trimethylsilylmethyl)borane is a chemical compound with the empirical formula C12H33BSi3 . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are other organic molecules, where it acts as a catalyst or reactant to facilitate chemical transformations .

Mode of Action

The exact mode of action of Tris(trimethylsilylmethyl)borane is dependent on the specific reaction it is involved in. In general, it can act as a Lewis acid, accepting electron pairs from other molecules during reactions . This can lead to the formation of new bonds and the generation of new compounds .

Biochemical Pathways

Its role in the synthesis of various organic compounds can indirectly influence biochemical pathways by producing molecules that are biologically active .

Pharmacokinetics

Its bioavailability would likely be low due to its reactivity and potential instability in biological environments .

Result of Action

The result of Tris(trimethylsilylmethyl)borane’s action is the formation of new organic compounds. The specific products depend on the reactants and conditions of the reaction .

準備方法

Synthetic Routes and Reaction Conditions: Tris(trimethylsilylmethyl)borane can be synthesized through the reaction of trimethylsilylmethyl lithium with boron trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

3(CH3

生物活性

Tris(trimethylsilylmethyl)borane (TMSB) is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of TMSB, focusing on its synthesis, reactivity, and implications in biological systems.

Chemical Structure and Properties

TMSB is a boron compound characterized by the presence of three trimethylsilylmethyl groups attached to a boron atom. Its molecular formula is with a molecular weight of approximately 278.43 g/mol. The compound exhibits a liquid state at room temperature, with a density of 0.831 g/mL and a boiling point of 186 °C .

Synthesis

The synthesis of TMSB typically involves the reaction of boranes with trimethylsilyl diazomethane, leading to a series of insertion and disproportionation reactions . This process has been extensively studied to optimize yields and purity for various applications.

1. Electrochemical Applications

Recent studies have investigated TMSB's role as an electrolyte additive in lithium-ion batteries. For instance, one study demonstrated that the incorporation of TMSB enhanced the electrochemical performance of lithia-based cathodes by modifying interfacial reactions, which is crucial for improving battery efficiency and longevity . The findings suggest that TMSB can stabilize the cathode-electrolyte interface, thereby enhancing the overall performance of lithium-ion cells.

2. Reactivity with Biological Molecules

TMSB has shown potential in reacting with biological molecules due to its electrophilic nature. Its ability to form complexes with various biomolecules allows for potential applications in drug delivery systems or as a reagent in biochemical assays. The reactivity profile indicates that TMSB can interact with nucleophilic sites in proteins or nucleic acids, which may lead to modifications that could alter biological functions.

Case Study 1: Electrochemical Performance Enhancement

A study published in Scientific Reports examined the impact of TMSB as an electrolyte additive in lithium-ion batteries. The results indicated that TMSB significantly improved the cycling stability and capacity retention of lithia/Li2RuO3 cathodes compared to conventional electrolytes. The addition of TMSB facilitated better ionic conductivity and reduced side reactions at the electrode interface .

| Parameter | Control (No Additive) | With TMSB |

|---|---|---|

| Initial Capacity (mAh/g) | 150 | 180 |

| Capacity Retention (%) | 75 | 90 |

| Cycle Life (Cycles) | 300 | 500 |

Case Study 2: Reactivity with Biomolecules

Research has indicated that TMSB can react with amino acids and nucleotides, forming stable adducts. These interactions could potentially be harnessed for targeted drug delivery systems where TMSB acts as a carrier molecule for therapeutic agents . Further studies are needed to elucidate the specific mechanisms and potential therapeutic applications.

特性

IUPAC Name |

bis(trimethylsilylmethyl)boranylmethyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H33BSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPOQJIKZNUOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H33BSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408244 | |

| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18077-26-4 | |

| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsilylmethyl)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。